Cas no 1221723-70-1 (2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate)
![2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate structure](https://ja.kuujia.com/scimg/cas/1221723-70-1x500.png)
2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate 化学的及び物理的性質
名前と識別子
-
- 2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate
- Z858038792
- 2,2,2-Trifluoroethyl (6-(pyrrolidin-1-yl)pyridin-3-yl)carbamate
- 2,2,2-Trifluoroethyl N-[6-(1-pyrrolidinyl)-3-pyridinyl]carbamate
- 2,2,2-trifluoroethylN-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate
- Carbamic acid, N-[6-(1-pyrrolidinyl)-3-pyridinyl]-, 2,2,2-trifluoroethyl ester
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- インチ: 1S/C12H14F3N3O2/c13-12(14,15)8-20-11(19)17-9-3-4-10(16-7-9)18-5-1-2-6-18/h3-4,7H,1-2,5-6,8H2,(H,17,19)
- InChIKey: JTTIVCJJQWNFKZ-UHFFFAOYSA-N
- ほほえんだ: FC(COC(NC1=CN=C(C=C1)N1CCCC1)=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 332
- トポロジー分子極性表面積: 54.5
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 343.4±42.0 °C at 760 mmHg
- フラッシュポイント: 161.5±27.9 °C
- じょうきあつ: 0.0±0.8 mmHg at 25°C
2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-56725-0.1g |
2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate |
1221723-70-1 | 95.0% | 0.1g |
$98.0 | 2025-03-21 | |
Enamine | EN300-56725-10.0g |
2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate |
1221723-70-1 | 95.0% | 10.0g |
$1593.0 | 2025-03-21 | |
1PlusChem | 1P019YIH-1g |
2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate |
1221723-70-1 | 90% | 1g |
$521.00 | 2023-12-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418348-1g |
2,2,2-Trifluoroethyl (6-(pyrrolidin-1-yl)pyridin-3-yl)carbamate |
1221723-70-1 | 95% | 1g |
¥10011.00 | 2024-08-09 | |
1PlusChem | 1P019YIH-250mg |
2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate |
1221723-70-1 | 90% | 250mg |
$231.00 | 2023-12-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418348-50mg |
2,2,2-Trifluoroethyl (6-(pyrrolidin-1-yl)pyridin-3-yl)carbamate |
1221723-70-1 | 95% | 50mg |
¥1544.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418348-2.5g |
2,2,2-Trifluoroethyl (6-(pyrrolidin-1-yl)pyridin-3-yl)carbamate |
1221723-70-1 | 95% | 2.5g |
¥16988.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418348-500mg |
2,2,2-Trifluoroethyl (6-(pyrrolidin-1-yl)pyridin-3-yl)carbamate |
1221723-70-1 | 95% | 500mg |
¥5848.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418348-5g |
2,2,2-Trifluoroethyl (6-(pyrrolidin-1-yl)pyridin-3-yl)carbamate |
1221723-70-1 | 95% | 5g |
¥23198.00 | 2024-08-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01073733-5g |
2,2,2-Trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate |
1221723-70-1 | 95% | 5g |
¥5943.0 | 2024-04-18 |
2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate 関連文献
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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10. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamateに関する追加情報
Introduction to CAS No. 1221723-70-1: 2,2,2-Trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate
The compound CAS No. 1221723-70-1, also known as 2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate, is a highly specialized chemical entity with significant applications in various fields. This compound has garnered attention due to its unique structural properties and potential uses in pharmaceuticals, agrochemicals, and materials science. Recent advancements in synthetic methodologies have enabled the efficient production of this compound, making it more accessible for research and industrial applications.
The structure of 2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate is characterized by a trifluoroethyl group attached to a carbamate moiety, which is further connected to a pyridine ring substituted with a pyrrolidine group. This combination of functional groups imparts the compound with unique chemical reactivity and physical properties. The trifluoroethyl group contributes to the compound's stability and lipophilicity, while the carbamate group enhances its ability to form hydrogen bonds, making it suitable for various biological applications.
Recent studies have highlighted the potential of this compound as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of novel insecticides with reduced environmental impact. The pyridine ring and pyrrolidine substituent in the molecule provide a platform for further functionalization, enabling the creation of derivatives with enhanced efficacy and selectivity.
In the pharmaceutical industry, 2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate has been investigated as a building block for drug candidates targeting specific biological pathways. Its ability to modulate enzyme activity and interact with cellular receptors makes it a valuable tool in drug discovery efforts. Furthermore, its stability under physiological conditions ensures that it can be used in formulations requiring prolonged shelf life.
The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and catalysis. Recent breakthroughs in asymmetric synthesis have allowed for the production of enantiomerically pure versions of this compound, which are essential for studying stereochemical effects in biological systems. The use of transition metal catalysts has also improved the efficiency of key steps in its synthesis, reducing production costs and minimizing waste.
In terms of applications beyond pharmaceuticals and agrochemicals, this compound has shown promise in materials science as a component in advanced polymers and coatings. Its ability to form strong intermolecular interactions makes it ideal for use in high-performance materials that require resistance to environmental factors such as moisture and UV radiation.
Despite its numerous advantages, the handling and storage of CAS No. 1221723-70-1 require careful consideration due to its chemical reactivity. Proper safety protocols must be followed to ensure safe handling in both laboratory and industrial settings. Ongoing research is focused on optimizing storage conditions and developing safer synthetic routes to minimize risks associated with its use.
In conclusion, 2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate represents a versatile chemical entity with wide-ranging applications across multiple industries. Its unique structure and functional groups make it an invaluable tool for researchers and manufacturers alike. As advancements in synthetic chemistry continue to evolve, the potential uses of this compound are expected to expand further, solidifying its role as a key player in modern chemical innovation.
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